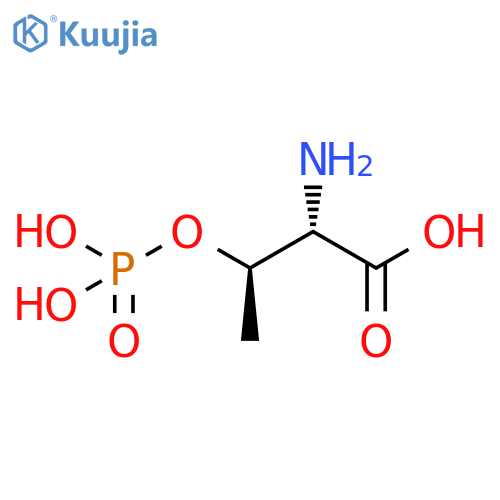Cas no 1114-81-4 (O-Phospho-L-threonine)

O-Phospho-L-threonine structure
商品名:O-Phospho-L-threonine
O-Phospho-L-threonine 化学的及び物理的性質
名前と識別子
-
- L-Threonine,O-phosphono-
- L-2-AMINO-3-HYDROXYBUTANOIC ACID 3-PHOSPHATE
- H-THR(PO3H2)-OH
- O-PHOSPHO-L-THREONINE
- PHOSPHOTHREONINE ANTIBODY INHIBITOR
- threoninium dihydrogen phosphate
- Threonine phosphate
- (s)-2-amino-3-hydroxybutanoic acid 3-phosphate
- H-Thr(PO?H?)-OH
- O-PHOSPHO-L-THREONINE FREE ACID
- (S)-2-Amino-3-hydroxybutanoic acid 3-phosphate,L-Threonine O-phosphate
- L-Threonine dihydrogen phosphate
- L-THREONINE O-PHOSPHATE
- O-Phospho-threonin
- O-Phosphothreonine
- Phosphothreonin
- 3L4WX7B1EI
- DB-231600
- (2S,3R)-2-amino-3-hydroxybutanoic acid 3-phosphate
- UNII-3L4WX7B1EI
- THREONINE, PHOSPHATE
- (2S,3R)-2-amino-3-phosphonooxybutanoic acid
- CHEBI:37525
- threonine phosphate ester
- AKOS006237893
- O-phosphono-L-threonine
- (2S,3R)-2-amino-3-(phosphonooxy)butanoicacid
- L-Threonine phosphate
- CS-0059358
- phospho-l-threonine
- THREONINE PHOSPHATE [WHO-DD]
- EINECS 214-217-5
- Synonyms Sources
- L-THREONINE, O-PHOSPHONO-
- L-O-PHOSPHOTHREONINE
- phosphothreonine
- L-Threonine, dihydrogen phosphate (ester)
- SCHEMBL42675
- MFCD00069578
- L-Threonine O-3-phosphate
- HY-113014
- G71427
- THREONINE, DI-H PHOSPHATE
- J-002589
- 1114-81-4
- TREONIN FOSFATUM
- DL-Threonine dihydrogen phosphate ester; O-Phosphoryl-DL-threonine
- (2S,3R)-2-amino-3-(phosphonooxy)butanoic acid
- rel-(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid
- O3-phosphothreonine
- L-PHOSPHOTHREONINE
- Q21099038
- O-Phospho-L-threonine
-
- MDL: MFCD00069578
- インチ: 1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1
- InChIKey: USRGIUJOYOXOQJ-GBXIJSLDSA-N
- ほほえんだ: P(=O)(O)(O)O[C@H](C)[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 199.02500
- どういたいしつりょう: 199.02457404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- 疎水性パラメータ計算基準値(XlogP): -4.2
- ひょうめんでんか: -2
じっけんとくせい
- 色と性状: 無色。
- ようかいど: NH4OH 1 M: 0.1 g/mL, clear, colorless
- PSA: 139.89000
- LogP: -0.40360
- ようかいせい: NH 4 OH、0.1 g/mlに溶解する
O-Phospho-L-threonine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:10
- ちょぞうじょうけん:−20°C
O-Phospho-L-threonine 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
O-Phospho-L-threonine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T81396-10mg |
O-PHOSPHO-L-THREONINE |
1114-81-4 | 10mg |
¥1190.00 | 2022-03-25 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-1g |
L-Threonine O-phosphate |
1114-81-4 | 1g |
¥6666.0 | 2022-03-25 | ||
| Enamine | EN300-7397754-250mg |
(2S,3R)-2-amino-3-(phosphonooxy)butanoic acid |
1114-81-4 | 250mg |
$0.0 | 2022-03-25 | ||
| Fluorochem | 493578-5g |
L-Threonine O-phosphate |
1114-81-4 | = 99% (TLC) | 5g |
£1148.00 | 2022-03-25 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146266-1g |
(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid |
1114-81-4 | 97% | 1g |
¥2461.0 | 2022-03-25 | |
| TRC | P353723-10mg |
O-Phospho-L-threonine |
1114-81-4 | 10mg |
$110.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O919298-50mg |
O-PHOSPHO-L-THREONINE |
1114-81-4 | 50mg |
¥336.00 | 2022-09-01 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-250mg |
L-Threonine O-phosphate |
1114-81-4 | 250mg |
¥3410.0 | 2022-03-25 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295240-250 mg |
L-2-Amino-3-hydroxybutanoic acid 3-phosphate, |
1114-81-4 | >95% | 250MG |
¥639.00 | 2023-07-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R126489-50mg |
O-Phospho-L-threonine |
1114-81-4 | O-- L - | 50mg |
¥323 | 2023-09-10 |
O-Phospho-L-threonine 関連文献
-
Pontus Pettersson,Andreas Barth RSC Adv. 2020 10 4715
-
Ulrich Ermler Dalton Trans. 2005 3451
-
Yuta Miyazaki,Koji Oohora,Takashi Hayashi Chem. Soc. Rev. 2022 51 1629
-
Michael Richter Nat. Prod. Rep. 2013 30 1324
-
5. X-Ray crystal structures of the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff baseKatsuyuki Aoki,Hiroshi Yamazaki J. Chem. Soc. Chem. Commun. 1980 363
1114-81-4 (O-Phospho-L-threonine) 関連製品
- 80-68-2(DL-Threonine)
- 96193-69-0(D-O-Phospho Threonine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 307-59-5(perfluorododecane)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1114-81-4)O-Phospho-L-threonine

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):151.0/310.0/1022.0